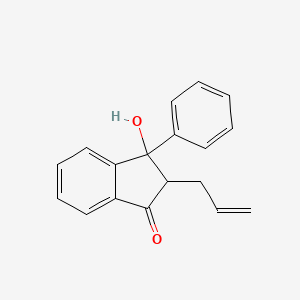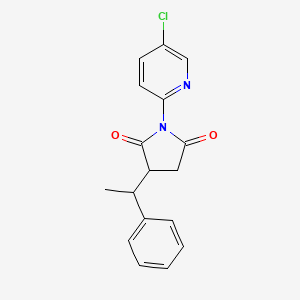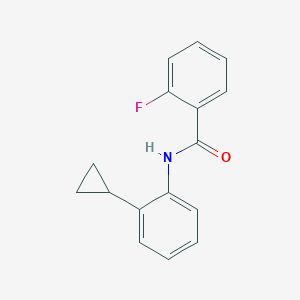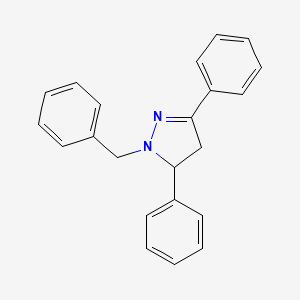
3-hydroxy-3-phenyl-2-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-3-hydroxy-3-phenyl-1-indanone is a chemical compound belonging to the indanone family. Indanones are a class of organic compounds characterized by a fused benzene and cyclopentanone ring structure. This particular compound is notable for its unique substitution pattern, which includes an allyl group, a hydroxy group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-3-hydroxy-3-phenyl-1-indanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-allylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide can lead to the formation of the desired indanone compound through an aldol condensation followed by cyclization.
Industrial Production Methods
Industrial production of 2-allyl-3-hydroxy-3-phenyl-1-indanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-3-hydroxy-3-phenyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions, such as halogenation or hydroboration-oxidation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenation reagents (e.g., N-bromosuccinimide), hydroboration-oxidation reagents (e.g., borane-THF complex followed by hydrogen peroxide)
Major Products Formed
Oxidation: Formation of 2-allyl-3-oxo-3-phenyl-1-indanone
Reduction: Formation of 2-allyl-3-hydroxy-3-phenyl-1-indanol
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Allyl-3-hydroxy-3-phenyl-1-indanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-allyl-3-hydroxy-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
2-Allyl-3-hydroxy-3-phenyl-1-indanone can be compared with other similar compounds, such as:
2-Allyl-3-hydroxy-1-indanone: Lacks the phenyl group, which may result in different chemical and biological properties.
3-Hydroxy-3-phenyl-1-indanone: Lacks the allyl group, which may affect its reactivity and applications.
2-Allyl-1-indanone:
Properties
Molecular Formula |
C18H16O2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-2-prop-2-enyl-2H-inden-1-one |
InChI |
InChI=1S/C18H16O2/c1-2-8-16-17(19)14-11-6-7-12-15(14)18(16,20)13-9-4-3-5-10-13/h2-7,9-12,16,20H,1,8H2 |
InChI Key |
UULVLFGFNGPQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate](/img/structure/B14944688.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B14944700.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B14944704.png)
![Diethyl 5,5'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B14944712.png)
![2,6-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14944715.png)
![N-[3-(4-morpholinyl)propyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14944736.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14944741.png)
![Phenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B14944748.png)

![2-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14944756.png)

![1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene](/img/structure/B14944774.png)
